molecular formula C16H12O4 B12901634 3(2H)-Benzofuranone, 2-p-anisoyl- CAS No. 10173-84-9

3(2H)-Benzofuranone, 2-p-anisoyl-

Cat. No.: B12901634
CAS No.: 10173-84-9
M. Wt: 268.26 g/mol
InChI Key: NEWIUHRSKZBOHT-UHFFFAOYSA-N
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Description

3(2H)-Benzofuranone, 2-p-anisoyl- is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This compound is known for its significant pharmacological properties, including antibacterial, antifungal, antidepressant, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Benzofuranone, 2-p-anisoyl- typically involves the reaction of benzofuran with p-anisoyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of 3(2H)-Benzofuranone, 2-p-anisoyl- involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3(2H)-Benzofuranone, 2-p-anisoyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3(2H)-Benzofuranone, 2-p-anisoyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3(2H)-Benzofuranone, 2-p-anisoyl- involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3(2H)-Benzofuranone, 2-p-anisoyl- stands out due to its unique combination of pharmacological properties and its versatility in chemical synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

10173-84-9

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

2-(4-methoxybenzoyl)-1-benzofuran-3-one

InChI

InChI=1S/C16H12O4/c1-19-11-8-6-10(7-9-11)14(17)16-15(18)12-4-2-3-5-13(12)20-16/h2-9,16H,1H3

InChI Key

NEWIUHRSKZBOHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3O2

Origin of Product

United States

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